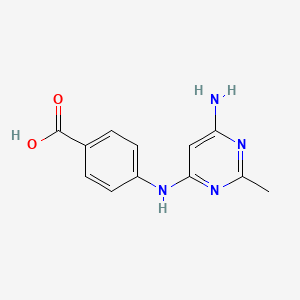

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

Description

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a benzoic acid derivative functionalized with a 6-amino-2-methylpyrimidin-4-ylamino substituent. This compound features a planar pyrimidine ring linked via an amino group to the para position of the benzoic acid core. Its molecular formula is C₁₂H₁₁N₅O₂, with a molecular weight of 265.26 g/mol .

Properties

IUPAC Name |

4-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(3-5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPLTPJWODOCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid can be achieved through a multi-step process. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the benzoic acid moiety. The reaction typically starts with the condensation of 2-methylpyrimidine with an appropriate amine, followed by further functionalization to introduce the amino group at the 6-position. The final step involves coupling the pyrimidine derivative with benzoic acid under suitable conditions, such as using a coupling reagent like diethylphosphorocyanidate (DEPC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Anticancer Research

One of the most promising applications of this compound is in anticancer research. Studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For example, research has shown that compounds similar to 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine derivative effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the disruption of DNA synthesis and repair pathways, leading to increased apoptosis in tumor cells .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Research has indicated that certain pyrimidine derivatives can inhibit viral replication by targeting viral enzymes.

Case Study : A study focusing on antiviral agents highlighted that compounds with similar structures to this compound showed efficacy against the influenza virus by inhibiting the activity of viral neuraminidase . This suggests that further exploration of this compound could yield new antiviral therapies.

Enzyme Inhibition

Another significant application area is enzyme inhibition, particularly in the context of kinase inhibitors. The compound may act as a scaffold for designing selective inhibitors against various kinases involved in cancer progression.

Data Table: Enzyme Inhibition Potential

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-Amino benzoic acid derivative | EGFR | 15 | |

| 4-Amino benzoic acid derivative | VEGFR | 20 | |

| This compound | Unknown | TBD |

Materials Science

In materials science, the compound can be used as a precursor for synthesizing functionalized polymers or nanomaterials. Its unique structure allows for modifications that can enhance material properties such as conductivity or mechanical strength.

Case Study : Research has demonstrated that incorporating pyrimidine-based compounds into polymer matrices can significantly improve thermal stability and mechanical properties, making them suitable for advanced applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

In contrast, 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid incorporates a morpholine ring, improving solubility and pharmacokinetics . Chlorinated analogs (e.g., 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile) are used as intermediates for ABCG2 inhibitors, where the chloro group facilitates nucleophilic substitution .

Bioactivity: Thiazole-containing derivatives (e.g., 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) exhibit potent CK2 inhibition (IC₅₀ < 1 µM) due to allosteric modulation, unlike the target compound, which lacks reported kinase activity . Hydroxyurea derivatives (e.g., 4-{[(hydroxy)carbamoyl]amino}benzoic acid) show cytotoxicity and antibacterial effects, linked to nitric oxide (NO) donation .

Synthesis Routes: The target compound’s synthesis likely involves amination of 6-chloro-2-methylpyrimidine with 4-aminobenzoic acid, analogous to methods in . 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid requires coupling of 4-morpholinoaniline with a pyrimidine precursor, followed by Suzuki-Miyaura cross-coupling .

Spectral and Physicochemical Properties

- UV/IR Data: The target compound’s UV spectrum (if available) would show absorption near 267–341 nm (typical for pyrimidine-benzoic acid conjugates), similar to 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (λmax 267–341 nm) . IR spectra for related compounds (e.g., 4-methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide) show peaks at 1682 cm⁻¹ (C=O) and 1162 cm⁻¹ (SO₂NH), absent in the target compound .

Solubility :

- Morpholine-containing analogs exhibit higher aqueous solubility compared to the methylpyrimidine derivative due to the morpholine’s polar nature .

Biological Activity

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid, with the CAS number 1707566-80-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a pyrimidine ring substituted with an amino group and is connected to a benzoic acid moiety. Its unique structure is believed to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives incorporating pyrimidine structures have shown significant inhibition against various bacterial strains. A study reported that certain synthesized derivatives demonstrated effective antibacterial activity, suggesting that modifications in the pyrimidine ring could enhance this effect .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have exhibited the ability to inhibit pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation in various models of disease. The inhibition of cyclooxygenase (COX) enzymes was noted, which is critical in the inflammatory pathway .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. A related class of compounds has been shown to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

- Antibacterial Study : A recent investigation evaluated a series of pyrimidine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased potency significantly, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL observed for some derivatives .

- Anti-inflammatory Mechanism : In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, compounds similar to this compound were shown to reduce the production of TNF-alpha and IL-6 by up to 50%, demonstrating their potential as anti-inflammatory agents .

- Antitumor Activity : In vitro assays on MDA-MB-231 breast cancer cells revealed that treatment with specific derivatives resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Preparation of the pyrimidine precursor (e.g., 6-amino-2-methylpyrimidin-4-amine) via nucleophilic substitution or cyclization reactions.

- Step 2: Coupling with 4-aminobenzoic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) or via Ullmann-type reactions for aromatic amination .

- Optimization Tips:

- Temperature Control: Maintain temperatures below 80°C during coupling to prevent decomposition of the amino group.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.

- Purification: Employ gradient elution in reverse-phase HPLC or silica-gel chromatography to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Q. What theoretical frameworks guide the study of this compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Link the pyrimidine ring’s electron-deficient nature and benzoic acid’s hydrogen-bonding capacity to target enzyme inhibition (e.g., kinases, HDACs) .

- Molecular Docking: Use software like AutoDock to predict binding affinity to receptors (e.g., folate pathways due to structural similarity to p-aminobenzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- Contradiction Analysis:

- Scenario: Predicted NMR shifts (via computational tools like ACD/Labs) vs. observed data may differ due to solvent effects or proton exchange.

- Resolution: Perform variable-temperature NMR to identify exchangeable protons or use deuterated solvents to stabilize tautomers .

- Validation: Cross-reference with X-ray crystallography for solid-state conformation .

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro studies?

Methodological Answer:

- Salt Formation: React with sodium bicarbonate to generate the water-soluble sodium carboxylate form.

- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and cell viability .

- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) while monitoring logP values via HPLC retention times .

Q. How to evaluate environmental stability and ecological impact of this compound?

Methodological Answer:

Q. How to design experiments to address contradictory biological activity reports in literature?

Methodological Answer:

- Reproducibility Protocol:

- Standardized Assays: Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC50 comparisons).

- Dose-Response Curves: Test across 4–6 logarithmic concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .

- Mechanistic Studies: Combine Western blotting (target phosphorylation status) with fluorescence polarization for direct binding evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.